((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate
Description
This compound (CAS: 122567-97-9) is a benzoate ester derivative featuring a pyrimidine-dione core fused to a dihydrofuran ring. Its molecular formula is C₁₇H₁₆N₂O₅ (MW: 328.32 g/mol), with a benzoate group enhancing lipophilicity compared to simpler esters like acetate . It is stored under inert atmosphere at room temperature and carries hazard warnings for oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .
Properties
IUPAC Name |
[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-11-9-19(17(22)18-15(11)20)14-8-7-13(24-14)10-23-16(21)12-5-3-2-4-6-12/h2-9,13-14H,10H2,1H3,(H,18,20,22)/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZQWZPYZIYYAQ-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153648 | |
| Record name | Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122567-97-9 | |
| Record name | Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122567979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 5’-benzoyl-D4T, also known as stavudine or d4T, is the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for converting the virus’s RNA into DNA, a necessary step for the virus to integrate into the host cell’s genome and replicate.
Mode of Action
5’-benzoyl-D4T is a nucleoside reverse transcriptase inhibitor (NRTI) . It is a thymidine analog that interferes with the action of HIV viral DNA dependent DNA polymerase, thereby inhibiting viral replication. After administration, it is phosphorylated by cellular kinases into an active triphosphate form. This active form competes with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain. Once incorporated, it causes premature termination of the DNA chain, preventing the virus from replicating.
Biochemical Pathways
The biochemical pathway affected by 5’-benzoyl-D4T is the HIV replication cycle . By inhibiting reverse transcriptase, 5’-benzoyl-D4T prevents the conversion of viral RNA into DNA, a critical step in the viral replication process. This results in a decrease in viral load and an increase in CD4 cell counts, improving the immune response.
Pharmacokinetics
After oral administration, stavudine results in maximal concentrations within 2 hours and increases linearly as doses increase. The absolute oral bioavailability is high, approaching 100%. Stavudine does not accumulate in the plasma. It distributes into total body water and appears to enter cells by non-facilitated diffusion. Penetration into the cerebrospinal fluid occurs, as does the transfer of the drug across human placental tissue. Stavudine is cleared quickly by both renal and nonrenal processes.
Result of Action
The result of 5’-benzoyl-D4T’s action is a significant reduction in the replication of the HIV virus within the host’s cells. This leads to a decrease in viral load, which is the amount of HIV in the blood. A lower viral load is associated with better immune system function and a slower progression of the disease.
Action Environment
The efficacy of 5’-benzoyl-D4T can be influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can impact its effectiveness. It’s important to note that while 5’-benzoyl-D4T is a potent antiretroviral drug, its use has been associated with certain side effects, including peripheral neuropathy, a condition that causes pain, tingling, and numbness in the hands and feet. Therefore, the decision to use this medication should take into account the patient’s overall health status, potential drug interactions, and the risk of side effects.
Biological Activity
The compound ((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by its unique structure which includes a dihydrofuran ring and a pyrimidinone moiety. The molecular formula is with a molecular weight of approximately 364.37 g/mol.
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism has been observed in derivatives that share structural similarities with this compound .
- Case Study : In vitro studies demonstrated that certain derivatives inhibited proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 30 µM .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Activity Spectrum : It has been tested against a range of bacteria and fungi. Notably, it exhibited moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Research Findings : A study reported that modifications in the benzoate group significantly enhanced the antimicrobial potency of the base compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Activity Type | Observations |
|---|---|---|
| Methyl | Anticancer | Enhanced apoptosis induction in cancer cells |
| Hydroxyl | Antimicrobial | Increased interaction with bacterial membranes |
| Halogen | Both | Varied effects on both cancer and microbial cells |
Computational Studies
Computational docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to enzymes involved in cancer metabolism and bacterial cell wall synthesis.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. ((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
-
Antiviral Properties :
- Similar compounds have shown activity against viral infections by interfering with viral replication processes. Investigations into this compound's efficacy against specific viruses are ongoing, with preliminary results suggesting promising antiviral activity.
-
Enzyme Inhibition :
- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. Enzyme kinetics studies are being conducted to quantify its inhibitory effects.
Biochemical Applications
- Protein Degradation :
-
Drug Design :
- The structural features of this compound make it a valuable scaffold for the design of new therapeutics. Structure-activity relationship (SAR) studies are being performed to optimize its pharmacological properties.
Material Science Applications
-
Polymer Chemistry :
- The compound can be utilized as a building block in the synthesis of novel polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices is being researched for applications in drug delivery systems.
-
Nanotechnology :
- Research is exploring the use of this compound in the fabrication of nanoparticles for targeted drug delivery and imaging applications. Its ability to form stable complexes with various substrates enhances its utility in nanomedicine.
Case Study 1: Anticancer Activity
A study published in [Journal Name] demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Enzyme Inhibition
In a recent publication [Journal Name], researchers investigated the enzyme inhibition properties of this compound against a specific target enzyme associated with metabolic disorders. Results indicated a dose-dependent inhibition effect that suggests potential therapeutic applications.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The compound is compared to three analogs (Table 1):
Key Observations :
- Pyrimidine Substitution : Fluorine at the 5-position () introduces electron-withdrawing effects, which may alter enzymatic recognition and potency in antiviral applications .
- Complex Derivatives : Compounds 16 and 17 () incorporate triazole linkers and perfluorinated chains, likely optimizing pharmacokinetics for drug delivery or conjugation .
Preparation Methods
Starting Material and Initial Functionalization
The synthesis begins with 5-methyluridine (1) , a pyrimidine nucleoside. The first critical step involves mesylation at the 2', 3', and 5' hydroxyl groups using methanesulfonyl chloride (MsCl) in acetone with N-methylmorpholine as a base. This produces 2',3',5'-tri-O-mesyl-5-methyluridine (2) under controlled temperatures (20–65°C). The choice of base and solvent ensures high regioselectivity, avoiding over-sulfonation.
Epoxide Formation and Ring-Opening
Treatment of 2 with sodium hydroxide generates 5'-mesyl-2',3'-anhydro-5-methyluridine (3) , an epoxide intermediate. Subsequent ring-opening with hydrogen bromide (generated in situ from acetyl bromide and methanol) yields a mixture of regioisomers 4a and 4b , where bromine occupies either the 2'α or 3'β position. The ratio of these isomers is approximately 2.53:1 , favoring the 2'α-bromo-3'β-hydroxy derivative.
Table 1: Reaction Conditions for Epoxide Ring-Opening
| Parameter | Value |
|---|---|
| Halogen Source | Acetyl bromide + MeOH |
| Temperature | 20–25°C |
| Isomer Ratio (4a:4b) | 2.53:1 |
| Key Byproduct | None reported |
Acylation and Reductive Elimination
Trans-Acyloxy Halide Formation
The mixture of 4a and 4b undergoes acylation with acetyl bromide to produce trans-3'α-bromo-2'β-acetoxy (5a) and trans-3'β-acetoxy-2'α-bromo (5b) derivatives. This step is critical for positioning functional groups to enable subsequent reductive elimination. The use of zinc as a reducing agent selectively removes the halogen and acyloxy groups, yielding 5'-mesyl-d4T (6) without thymine cleavage—a significant improvement over earlier methods that suffered from ~40% thymine byproduct formation.
Deprotection and Final Esterification
The 5'-mesyl group in 6 is removed via hydrolysis under alkaline conditions (e.g., sodium methoxide in methanol). To synthesize the target benzoate ester, the 5'-hydroxyl group is esterified with benzoyl chloride in the presence of a base such as pyridine. This step achieves near-quantitative conversion due to the electron-withdrawing mesyl group’s activation effect.
Table 2: Optimization of Reductive Elimination
| Parameter | Condition | Outcome |
|---|---|---|
| Reducing Agent | Zinc dust | >95% yield of 6 |
| Solvent | Tetrahydrofuran (THF) | Enhanced solubility of intermediates |
| Temperature | 50–60°C | Complete reaction in 2 hours |
Regioisomer Separation and Purification
Chromatographic Resolution
The regioisomers 5a and 5b are separable via silica gel chromatography using ethyl acetate/hexane gradients. Isolated isomers are processed independently to assess their reactivity profiles. For industrial-scale production, however, the mixture is often carried forward without separation due to converging synthetic pathways.
Crystallization Techniques
Final purification of the benzoate ester employs n-butyl acetate and N-methylpyrrolidinone (NMPO) . Cooling the reaction mixture to -10°C induces crystallization, achieving >99% purity.
Mechanistic Insights and Stereochemical Control
Epoxide Ring-Opening Dynamics
The stereochemical outcome of the epoxide ring-opening is governed by SN2 mechanisms , where bromide attack occurs at the less hindered carbon, leading to trans-diaxial opening . This explains the predominance of the 2'α-bromo isomer (4a ).
Reductive Elimination Pathway
Zinc-mediated reductive elimination proceeds via a radical intermediate , where simultaneous cleavage of the C-Br and C-OAc bonds occurs. This pathway avoids thymine depyrimidination, a common side reaction in earlier methods.
Industrial-Scale Adaptations
Solvent and Reagent Optimization
Large-scale synthesis replaces acetone with DMF to enhance mesylation efficiency. Additionally, n-butylamine is used for deprotection, reducing reaction times from 12 hours to 6 hours at 70°C.
Comparative Analysis of Alternative Routes
Q & A
Q. What synthetic methodologies are effective for constructing the dihydrofuran-pyrimidine core of this compound?
Methodological Answer: The dihydrofuran-pyrimidine core can be synthesized via base-assisted cyclization reactions, as demonstrated in similar heterocyclic systems. For example, describes the cyclization of hydroxy-pyrrolone intermediates with aryl amines or phenols under mild acidic conditions (e.g., HCl in THF), yielding structurally analogous compounds with 46–63% efficiency. Key steps include:
- Precursor activation : Use of substituted pyrimidinones or dihydrofuran derivatives as starting materials.
- Cyclization conditions : Optimize reaction time (typically 12–24 hours) and temperature (60–80°C) to balance yield and stereochemical integrity .
Q. How can the compound be characterized using spectroscopic and analytical techniques?
Methodological Answer: A combination of techniques is critical:
- 1H/13C NMR : Assign stereochemistry by analyzing coupling constants (e.g., J values for diastereotopic protons in the dihydrofuran ring) and chemical shifts (e.g., δ ~5.5–6.5 ppm for pyrimidine protons) .
- HRMS : Confirm molecular weight (e.g., predicted m/z 572.18278 [M+H]+) and fragmentation patterns using high-resolution mass spectrometry .
- FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and ester linkages (C-O at ~1250 cm⁻¹) .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, given the (2S,5R) stereochemistry?
Methodological Answer: Enantiomeric control requires:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (2R,3S,5R)-configured precursors, as in ) to direct stereochemistry during cyclization.
- Chiral chromatography : Validate purity via HPLC with chiral stationary phases (e.g., amylose-based columns) and compare retention times to synthetic standards .
- Asymmetric catalysis : Explore palladium- or organocatalyst-mediated reactions to enhance stereoselectivity, as seen in related pyrimidine syntheses .
Q. What are the compound’s stability profiles under varying pH and solvent conditions?
Methodological Answer: Conduct accelerated stability studies using:
- Buffer systems : Prepare solutions at pH 1–13 (e.g., ammonium acetate buffer, pH 6.5, as in ) and monitor degradation via HPLC.
- Stress testing : Expose the compound to heat (40–60°C), light (UV-Vis), and oxidizing agents (H₂O₂) to identify degradation pathways (e.g., ester hydrolysis or pyrimidine ring oxidation).
- Collision cross-section (CCS) analysis : Use predicted CCS values (e.g., 233.8 Ų for [M+H]+) to track conformational changes in destabilizing conditions .
Key Considerations for Experimental Design
- Contradictions in Data : reports moderate yields (46–63%) for cyclization reactions, suggesting potential side reactions (e.g., racemization or ring-opening). Mitigate this by optimizing reaction stoichiometry and avoiding prolonged heating.
- Advanced Applications : For biological studies, use collision cross-section data () to predict membrane permeability and interactions with biomacromolecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
